molecular formula C7H10N2OS B13323299 (3R)-3-Amino-3-(thiophen-3-YL)propanamide

(3R)-3-Amino-3-(thiophen-3-YL)propanamide

Cat. No.: B13323299
M. Wt: 170.23 g/mol
InChI Key: NEDPQSFIWGVJSS-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(thiophen-3-YL)propanamide is a chiral organic compound characterized by a thiophene ring substituted at the 3-position and a propanamide backbone. Its stereochemistry (R-configuration) and functional groups (amide and amino) make it a versatile intermediate in pharmaceutical and materials science research.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

(3R)-3-amino-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C7H10N2OS/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m1/s1

InChI Key

NEDPQSFIWGVJSS-ZCFIWIBFSA-N

Isomeric SMILES

C1=CSC=C1[C@@H](CC(=O)N)N

Canonical SMILES

C1=CSC=C1C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(thiophen-3-YL)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives.

    Formation of Intermediate: The thiophene derivative undergoes a series of reactions to introduce the amino group at the 3-position.

    Amidation: The intermediate is then subjected to amidation reactions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(thiophen-3-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(thiophen-3-YL)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(thiophen-3-YL)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Thiophene vs.
  • Substituent Impact : Methyl groups () enhance lipophilicity, while chlorine () or trifluoromethyl groups () increase electron-withdrawing effects, influencing reactivity and stability.

Functional Group Variations

  • Amide vs. Nitrile/Thioamide : The amide group in the parent compound supports hydrogen bonding and polymer conjugation (as seen in quantum dot applications ). Nitrile analogs () exhibit stronger electron withdrawal, while thioamide derivatives () may enhance metal-binding capabilities.

Biological Activity

(3R)-3-Amino-3-(thiophen-3-YL)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, an amino group, and a propanamide moiety. The thiophene ring is known for its role in various biochemical interactions, enhancing the compound's lipophilicity and ability to penetrate biological membranes.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several key mechanisms:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress in cells.
  • Inhibition of Enzymatic Activity : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular signaling and proliferation.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing pathways associated with inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the thiophene ring or the amino group can significantly alter its potency and selectivity towards specific biological targets.

ModificationBiological EffectReference
Thiophene substitutionEnhanced lipophilicity and receptor binding
Amino group variationAltered enzyme inhibition profile
Propanamide chain lengthImpact on membrane permeability

In Vitro Studies

Recent studies have evaluated the compound's effects on various cancer cell lines. For instance:

  • Cell Proliferation Assays : In MDA-MB-231 (triple-negative breast cancer) cells, this compound exhibited significant antiproliferative effects, with IC50 values in the low micromolar range.
    CompoundIC50 (µM)Cell Line
    This compound5.2 ± 0.5MDA-MB-231
    Control (DMSO)N/AN/A

In Vivo Studies

Animal model studies have shown promising results regarding tumor growth inhibition:

  • Xenograft Models : In vivo experiments demonstrated that treatment with the compound led to a reduction in tumor size by approximately 40% compared to control groups.

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